

Determining Glyphosate Concentration Using an ELISA Test Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fallow master

Cat. No.: B14447160

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

General Description

The Glyphosate ELISA (Enzyme-Linked Immunosorbent Assay) kit is a widely used immunoassay for the quantitative and sensitive screening of glyphosate in various samples.^{[1][2]} This technology offers a rapid and cost-effective alternative to traditional analytical methods like HPLC or GC/MS.^{[3][4]} The assay can be completed in approximately 2 to 4 hours and is suitable for analyzing water (groundwater, surface water, tap water), soil, and various food matrices.^{[1][2][5]} For complex matrices, specific sample preparation protocols are required.^{[1][2]} It is important to note that positive results requiring regulatory action should be confirmed by a conventional analytical method.^{[2][6]}

Principle of the Assay

The glyphosate ELISA is a direct competitive assay.^{[1][2]} The test is based on the recognition of glyphosate by specific polyclonal antibodies.^{[1][2]} The core principle involves a competitive binding reaction between the glyphosate in the sample and a labeled glyphosate enzyme conjugate for a limited number of antibody binding sites.^{[1][2]}

The microtiter wells are coated with goat anti-rabbit antibodies.^{[1][2]} First, the derivatized sample containing glyphosate is added to the wells along with a rabbit anti-glyphosate antibody solution.^{[1][2]} Then, a glyphosate-enzyme conjugate is added.^{[1][2]} The amount of enzyme-labeled glyphosate that binds to the antibody is inversely proportional to the concentration of

glyphosate in the sample.[1][2] After a washing step to remove unbound reagents, a substrate solution is added, which generates a color signal.[1][2] The intensity of the color is inversely related to the glyphosate concentration in the sample.[1] The color reaction is stopped, and the absorbance is measured using an ELISA plate reader.[1][2] The concentration of glyphosate in the samples is then determined by interpolating from a standard curve constructed with each run.[1][2]

Performance Characteristics

The performance of glyphosate ELISA kits is characterized by their sensitivity, detection limits, and specificity. The following tables summarize typical performance data.

Table 1: Assay Performance

Parameter	Typical Value	Reference
Test Sensitivity (LOD)	0.05 ppb (μ g/L)	[1]
Middle of Test (50% B/B ₀)	Approx. 0.5 ppb	[1]
Assay Range	0.075 ppb to 4.0 ppb	[1]
Precision	Coefficient of variation < 10%	[7]

Table 2: Cross-Reactivity of the Glyphosate ELISA[1]

Compound	Least Detectable Dose (LDD) (ppb)	50% Inhibition (50% B/B ₀) (ppb)
Glyphosate	0.05	0.5
Glyfosate	50	3000
Glufosinate	2000	70,000
AMPA	35,000	> 1,000,000
Glycine	> 10,000	> 1,000,000

Experimental Protocols

Reagent Preparation and Storage

- Storage: The Glyphosate ELISA Kit should be stored in the refrigerator at 4-8°C.[1]
- Room Temperature Equilibration: All reagents and samples must be brought to room temperature (20-25°C) before use.[1]
- Wash Buffer: Dilute the concentrated wash buffer provided in the kit with deionized water to the specified volume.
- Derivatization Reagent: Dilute the derivatization reagent with the provided diluent.[8] This solution should be used within 8 hours of preparation.[1]

Sample Preparation

The sample preparation method varies depending on the matrix.

4.2.1 Water Samples

- Water samples (groundwater, surface water, well, and tap water) can often be used directly after being brought to room temperature.[1][2]
- Samples containing particulate matter should be filtered.[1]
- Acid-preserved samples should be neutralized to a pH of approximately 7 before testing.[1]

4.2.2 Gelatin Samples[9]

- Prepare a 10% formamide solution by adding 10 mL of formamide to 90 mL of deionized water.[9]
- Heat the 10% formamide solution to boiling.[9]
- Weigh 0.5 g of the gelatin sample into a glass vial.[9]
- Add 30 mL of the hot 10% formamide solution to the sample.[9]

- Vortex vigorously until the sample is dissolved. A warm water bath can be used to aid dissolution.[9]
- Allow the sample to cool to room temperature before proceeding to the derivatization step.[9]
- The final result must be multiplied by a dilution factor of 60.[9]

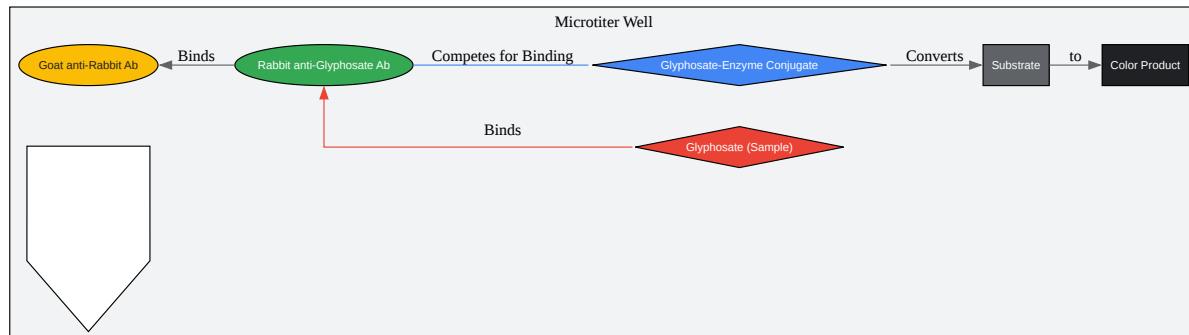
4.2.3 Other Solid Samples (e.g., Oats, Wheat, Pulses)[10]

- A representative sample of at least 500g should be ground to ensure homogeneity.[10]
- Specific extraction protocols for various food and soil matrices are often available from the kit manufacturer.[1][2][5]

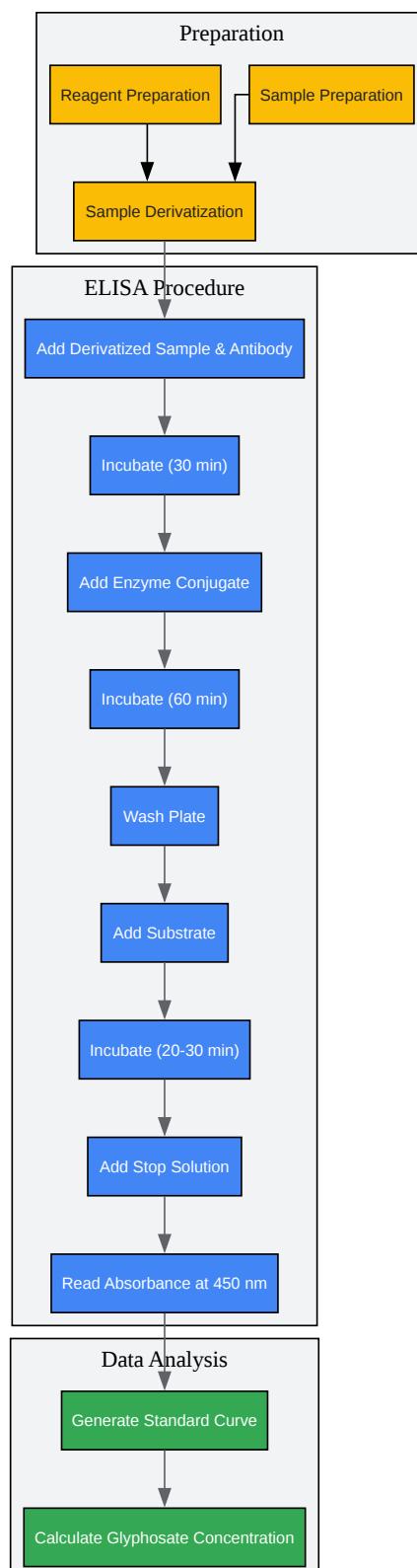
Derivatization Procedure[9]

- Pipette 250 μ L of each standard, control, and sample into appropriately labeled glass test tubes.[8]
- Add 1 mL of glyphosate assay buffer to each tube and vortex for 1-2 seconds.[8]
- Add 100 μ L of the diluted derivatization reagent to each tube.[8]
- Vortex each tube immediately for 15-30 seconds after adding the derivatization reagent.[8]
- Incubate the tubes at room temperature for 10 minutes.[8]

ELISA Procedure[1][6][7][11]


- Add 50 μ L of the derivatized standards, control, and samples into the wells of the microtiter plate in duplicate or triplicate.[6][10]
- Add 50 μ L of the anti-Glyphosate Antibody Solution to each well.[6]
- Cover the wells and mix the contents by moving the plate in a circular motion on the benchtop for 30-60 seconds.[1][10]
- Incubate for 30 minutes at room temperature.[1][6][10]

- Add 50 μ L of the Glyphosate-Enzyme Conjugate to each well.[6]
- Cover the wells and mix as described in step 3.
- Incubate for 60 minutes at room temperature.[1][6]
- Wash the plate three times with 250 μ L of 1X wash buffer per well.[1] Blot the plate on paper towels after each wash to remove residual buffer.[1]
- Add 150 μ L of the Substrate/Color Solution to each well.[6]
- Incubate for 20-30 minutes at room temperature, away from direct sunlight.
- Add 100 μ L of the Stop Solution to each well to stop the color development.
- Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the stop solution.[6][10]


Data Analysis

- Calculate the average absorbance values for each set of standards, controls, and samples.
- Construct a standard curve by plotting the absorbance of the standards against their known concentrations. A logit-log or four-parameter logistic curve fit is often used.
- The absorbance values are inversely proportional to the concentration of glyphosate.[1][2]
- Determine the concentration of glyphosate in the samples by interpolating their average absorbance values from the standard curve.[1][2]
- Samples with concentrations higher than the highest standard should be diluted and re-analyzed.[1][6] The final concentration should be multiplied by the dilution factor.[6]

Visualizations

Principle of Competitive ELISA for Glyphosate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Glyphosate ELISA Plate and Derivatization Kit, 96-test [goldstandarddiagnostics.us]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 6. nemi.gov [nemi.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 9. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 10. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- To cite this document: BenchChem. [Determining Glyphosate Concentration Using an ELISA Test Kit: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14447160#determining-glyphosate-concentration-using-an-elisa-test-kit>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com